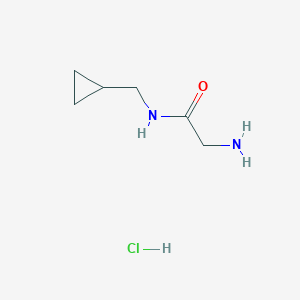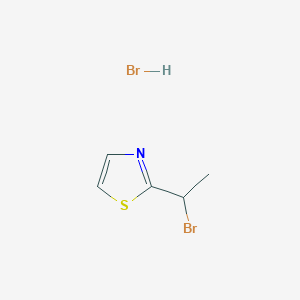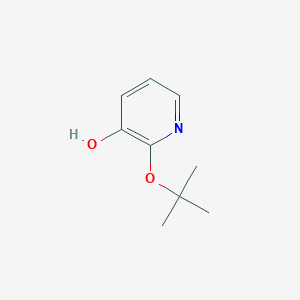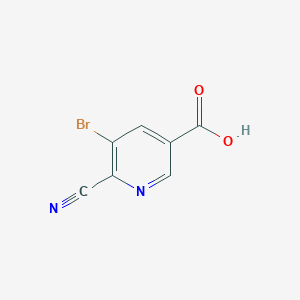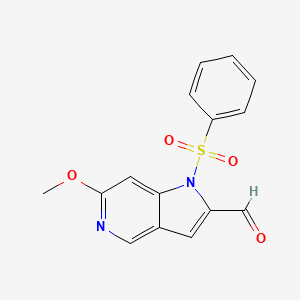
1-Benzosulphonyl-6-methoxy-5-azaindole-2-carbaldehyde
Übersicht
Beschreibung
1-Benzosulphonyl-6-methoxy-5-azaindole-2-carbaldehyde is a complex organic compound with the molecular formula C16H14N2O4S and a molecular weight of 330.36 g/mol . This compound is part of the indole family, which is known for its significant role in natural products and pharmaceuticals . The structure of this compound includes a benzosulphonyl group, a methoxy group, and an azaindole moiety, making it a unique and versatile molecule in synthetic chemistry.
Vorbereitungsmethoden
The synthesis of 1-Benzosulphonyl-6-methoxy-5-azaindole-2-carbaldehyde involves several steps, typically starting with the formation of the azaindole core. One common method includes the cyclization of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature, which provides indoles via a formal reductive C(sp2)–H amination reaction . The benzosulphonyl and methoxy groups are then introduced through subsequent reactions involving sulfonylation and methylation, respectively . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with higher yields and purity.
Analyse Chemischer Reaktionen
1-Benzosulphonyl-6-methoxy-5-azaindole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using strong bases or nucleophiles.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Wissenschaftliche Forschungsanwendungen
1-Benzosulphonyl-6-methoxy-5-azaindole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 1-Benzosulphonyl-6-methoxy-5-azaindole-2-carbaldehyde involves its interaction with various molecular targets. The benzosulphonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s solubility and bioavailability, while the azaindole moiety can participate in hydrogen bonding and π-π interactions with biological targets .
Vergleich Mit ähnlichen Verbindungen
1-Benzosulphonyl-6-methoxy-5-azaindole-2-carbaldehyde can be compared with other indole derivatives such as:
1-Benzosulphonyl-5-azaindole-2-carbaldehyde: Lacks the methoxy group, which may affect its solubility and reactivity.
6-Methoxy-5-azaindole-2-carbaldehyde: Lacks the benzosulphonyl group, potentially reducing its ability to interact with proteins and enzymes.
1-Benzosulphonyl-6-methoxyindole-2-carbaldehyde: Lacks the nitrogen atom in the azaindole moiety, which may alter its hydrogen bonding capabilities.
These comparisons highlight the unique structural features of this compound that contribute to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-6-methoxypyrrolo[3,2-c]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S/c1-21-15-8-14-11(9-16-15)7-12(10-18)17(14)22(19,20)13-5-3-2-4-6-13/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUYVHFBOSWEGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C=C(N(C2=C1)S(=O)(=O)C3=CC=CC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


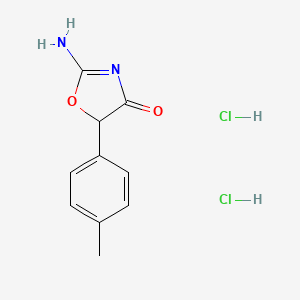
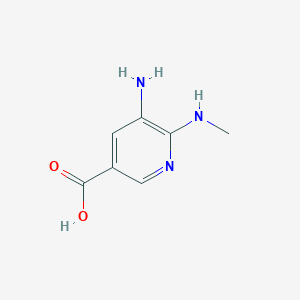
amine](/img/structure/B1377493.png)

![tert-butyl N-{1-[(4-fluorophenyl)carbamoyl]-2-hydroxyethyl}carbamate](/img/structure/B1377495.png)
![3-(Benzo[d]thiazol-2-yl)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine](/img/structure/B1377498.png)

![[3-Bromo-2-(difluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1377501.png)
![1-[3-(chloromethyl)phenyl]-1H-pyrazole hydrochloride](/img/structure/B1377503.png)
